molecular formula C7H8ClF3N2O B1502171 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride CAS No. 942615-21-6

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride

Cat. No.: B1502171
CAS No.: 942615-21-6
M. Wt: 228.6 g/mol
InChI Key: YNHGCBJDXXNFBL-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride (CAS 942615-21-6) is a high-purity chemical compound with the molecular formula C7H8ClF3N2O and a molecular weight of 228.60 g/mol . This hydrochloride salt is derived from 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4), a versatile fluorinated pyridine derivative known for its role as a key building block in pharmaceutical research . The strategic incorporation of the 2,2,2-trifluoroethoxy group can profoundly influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making this amine a valuable intermediate in modern drug design . In contemporary research, this compound and its analogues are primarily utilized as synthetic intermediates in the discovery of novel therapeutics. The primary amine group provides a reactive handle for various chemical transformations, including acylations and coupling reactions, enabling the construction of more complex molecular architectures . Notably, the 3-aminopyridine scaffold is a common feature in compounds designed as kinase inhibitors, a prominent class of drugs in oncology . Furthermore, this structural motif is featured in patented research for developing potent agonists of the GPBAR1 receptor, a target for treating metabolic disorders such as type 2 diabetes, obesity, and atherosclerosis . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHGCBJDXXNFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696230
Record name 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942615-21-6
Record name 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a synthetic compound notable for its potential pharmacological properties. Its structure includes a pyridine ring substituted with a trifluoroethoxy group, which enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

The compound's chemical formula is C7H8F3N2OC_7H_8F_3N_2O with a molecular weight of 192.15 g/mol. The trifluoroethoxy group is known to influence the compound's interaction with various biological receptors and enzymes, potentially modulating several biological pathways.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy substitution may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways relevant to therapeutic applications.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its efficacy:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)21.00
MCF-7 (breast cancer)26.10
A549 (lung cancer)<5.00
HCT116 (colon cancer)<3.00

These results suggest that the compound possesses potent cytotoxic properties and may serve as a lead compound for further development in cancer therapy.

Binding Affinity and Selectivity

Studies utilizing molecular docking techniques have demonstrated that this compound can effectively bind to the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The binding affinity was quantified using docking scores that indicated favorable interactions within the active site of the receptor .

Case Study 1: VEGFR-2 Inhibition

A study focused on the design and synthesis of pyridine derivatives, including this compound, revealed its potential as a VEGFR-2 inhibitor. The compound displayed an IC50 value of 65 nM against VEGFR-2 in vitro, demonstrating its ability to inhibit angiogenesis—a critical process in tumor growth .

Case Study 2: Comparative Antiproliferative Studies

In comparative studies against various cancer cell lines, compounds structurally similar to this compound were evaluated. The data indicated that modifications in the substituents significantly impacted antiproliferative activity. For instance, compounds with electron-withdrawing groups showed enhanced efficacy compared to those without such modifications .

Scientific Research Applications

Pharmaceutical Development

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is being investigated for its potential as a therapeutic agent in various diseases. Its unique trifluoroethoxy substitution may improve bioavailability compared to other similar compounds.

Key Applications

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, in vitro tests showed that it induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM.
Concentration (µM)% Cell Viability
0100
1070
2050
5030

This suggests its potential as a lead candidate for anticancer drug development.

Research indicates that this compound possesses several notable biological activities:

  • Anti-inflammatory Properties : The trifluoromethyl substituent enhances binding affinity to biological targets, suggesting potential use in anti-inflammatory therapies.
  • Antimicrobial Activity : A study evaluated its antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects compared to non-fluorinated analogs.
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Non-fluorinated analog64128
This compound3264

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
3-Amino-pyridineContains an amino group on pyridineLacks fluorinated side chains
4-(Trifluoromethyl)anilineTrifluoromethyl group on anilineAromatic amine without ether linkage
3-(Trifluoromethyl)pyridineTrifluoromethyl substitution on pyridineNo ether functionality
4-(Trifluoroethoxy)anilineTrifluoroethoxy on anilineDifferent position of ether substitution

This table illustrates how the combination of functional groups in this compound may impart distinct biological activities compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride with three analogs:

6-(Difluoromethyl)pyridin-3-amine Hydrochloride

  • Structure : Difluoromethyl group at the 6-position, amine at the 3-position.
  • Molecular Formula : C₆H₇ClF₂N₂.
  • Molecular Weight : 192.14 g/mol (free base: 156.58 g/mol).
  • Key Differences: Substituent: Difluoromethyl (–CF₂H) vs. trifluoroethoxy (–OCH₂CF₃). Applications: Limited data, but similar use as a pharmaceutical intermediate .

6-(Trifluoromethoxy)pyridin-3-amine Hydrochloride

  • Structure : Trifluoromethoxy group (–OCF₃) at the 6-position.
  • Molecular Formula : C₆H₅ClF₃N₂O.
  • Molecular Weight : 214.56 g/mol (free base: 178.11 g/mol).
  • Physical Properties:
  • Melting point: 31–33°C (vs.
  • Predicted pKa: 1.72 (indicating a weakly basic amine) .
    • Metabolic Stability : Trifluoromethoxy groups are generally less metabolically labile than trifluoroethoxy groups due to reduced steric hindrance .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Structure : Trifluoromethyl (–CF₃) at the 5-position and a trimethylsilyl-ethynyl group at the 3-position.
  • Molecular Formula : C₁₁H₁₄F₃N₂Si.
  • Molecular Weight : 272.33 g/mol.
  • Key Differences: Substituent Diversity: The trimethylsilyl-ethynyl group introduces significant lipophilicity, which may hinder aqueous solubility but improve membrane permeability.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Metabolic Stability Aqueous Solubility
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine HCl C₇H₈ClF₃N₂O 228.60 –OCH₂CF₃ High Low
6-(Difluoromethyl)pyridin-3-amine HCl C₆H₇ClF₂N₂ 192.14 –CF₂H Moderate Moderate
6-(Trifluoromethoxy)pyridin-3-amine HCl C₆H₅ClF₃N₂O 214.56 –OCF₃ High Moderate
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine C₁₁H₁₄F₃N₂Si 272.33 –CF₃, –C≡CSi(CH₃)₃ Unknown Low

Preparation Methods

Direct Nucleophilic Substitution and Amination

One of the primary synthetic strategies involves the nucleophilic substitution of a hydroxyl or halogenated precursor on the pyridine ring with trifluoroethoxy moiety, followed by amination at the 3-position. A typical approach is:

  • Starting from 6-(hydroxymethyl)pyridin-3-ol , the trifluoroethoxy group is introduced via alkylation using trifluoroethyl triflate in the presence of a base such as potassium carbonate in an anhydrous polar aprotic solvent like DMF. This reaction is conducted at elevated temperatures (e.g., 120°C) for extended periods (up to 24 hours) to ensure complete substitution.

  • The product 6-(2,2,2-trifluoroethoxy)pyridin-3-ylmethanol is then converted to the amine through multi-step transformations, including formation of intermediates such as oximes and subsequent reduction (e.g., Ni-Al reduction) to yield the corresponding amine.

  • The final hydrochloride salt is obtained by treatment with hydrochloric acid to improve stability and crystallinity.

Coupling and Amide Formation Followed by Reduction

Another documented method involves:

  • Coupling of 6-(2,2,2-trifluoroethoxy)nicotinic acid with amine derivatives such as Weinreb amine hydrochloride to form amide intermediates.

  • These intermediates undergo Grignard reactions (e.g., with methylmagnesium bromide) and further functional group transformations including bromination and cyclization steps to eventually yield the amine functionality on the pyridine ring.

  • Debenzylation steps are employed to remove protecting groups, yielding the free amine hydrochloride salt.

Reductive Amination and Williamson Ether Synthesis

  • Starting materials such as 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride undergo Williamson ether synthesis with phenolic compounds to install the trifluoroethoxy group.

  • Subsequent conversion of intermediates to oximes and reduction to amines via catalytic hydrogenation or metal reductions (e.g., Ni-Al) are used to obtain the target amine.

  • Reductive amination with ketones and amines can be used to introduce further substituents if required.

Industrial and Scale-Up Considerations

Industrial synthesis methods adapt the laboratory routes for scale-up:

  • Batch or continuous flow reactors are employed for efficient synthesis, with reaction conditions optimized for yield and purity.

  • Purification techniques such as crystallization, chromatography (including HPLC), and filtration are critical to isolate high-purity hydrochloride salt.

  • Control of temperature, solvent choice, and reagent addition rates (e.g., potassium permanganate oxidation, hydrogenation pressure) are essential to maintain product quality and safety during scale-up.

Summary of Key Reaction Conditions and Yields

Step/Reaction Type Reagents/Conditions Yield/Notes Source
Alkylation of 6-(hydroxymethyl)pyridin-3-ol Trifluoroethyl triflate, K2CO3, DMF, 120°C, 24 h 41% yield, purified by silica gel column
Coupling with Weinreb amine hydrochloride T3P catalyst, various carboxylic acids, 60 min Good isolated yields
Grignard reaction on amide intermediate Methylmagnesium bromide Intermediate for further reactions
Bromination with N-bromosuccinimide Room temperature Intermediate for ester formation
Cyclization with ammonium acetate Mild heating Key step to imidazole intermediate
Reduction of oxime to amine Ni-Al reduction or catalytic hydrogenation Efficient conversion to amine
Microwave-assisted synthesis Microwave irradiation, Na2CO3, 2-10 min 85% yield for sulfide intermediate
Industrial oxidation and hydrogenation Potassium permanganate, hydrogen pressure 0.39-0.59 MPa, 70-100°C High purity product, scale-up conditions

Research Findings and Analytical Characterization

  • The synthesized compounds including this compound have been characterized extensively by 1H NMR, 13C NMR, 19F NMR, LC-MS, and HRMS , confirming the structural integrity and purity of the products.

  • Reaction monitoring by TLC and HPLC ensures the completion of steps and assists in optimizing reaction times and temperatures.

  • The presence of trifluoroethoxy group is confirmed by characteristic fluorine NMR signals (e.g., around -73.99 ppm in 19F NMR).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2,2,2-trifluoroethoxy)pyridin-3-amine hydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves catalytic hydrogenation of nitro intermediates. For example, hydrogenation of 2-(2,2,2-trifluoroethoxy)-5-nitropyridine using palladium on carbon (Pd/C) in methanol under H₂ atmosphere yields the amine, followed by HCl salt formation . Purity optimization requires column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water mixtures .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How can the solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

  • Methodology : Due to its hydrophobic trifluoroethoxy group, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers containing 0.1–0.5% Tween-80 or cyclodextrin derivatives to enhance solubility. Sonication (30 min, 40°C) and pH adjustment (e.g., phosphate buffer at pH 6.5) may improve dispersion .

Q. What spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : The pyridine ring protons resonate at δ 6.8–8.2 ppm, while the trifluoroethoxy group shows a quartet near δ 4.4 ppm (J = 8.5 Hz). 19F NMR confirms the -CF₃ group (δ -74 ppm) .
  • IR : Stretching vibrations at 3350 cm⁻¹ (NH₂), 1240 cm⁻¹ (C-O-C), and 1120 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence the compound’s pharmacokinetic properties and target engagement?

  • Methodology : Compare analogs with -OCH₂CF₃ vs. -OCH₃ or -OCH₂CH₃ in vitro. For example, in NaV1.7 inhibitor studies, the trifluoroethoxy group enhances metabolic stability (t₁/₂ > 60 min in human liver microsomes) by resisting oxidative degradation. However, it reduces aqueous solubility (logP ~2.8), requiring formulation optimization .
  • Data Contradiction : While -CF₃ improves microsomal stability, it increases molecular weight (MW ~260 g/mol), potentially limiting blood-brain barrier penetration. Balance via logD optimization (target 1.5–2.5) .

Q. What strategies resolve discrepancies in biological activity data across cell-based vs. enzyme assays?

  • Methodology :

Validate assay conditions: Use recombinant enzymes (e.g., acetylcholinesterase) to rule out off-target effects.

Adjust membrane permeability: Add 0.1% digitonin to cell lysates if intracellular targets are suspected .

Cross-reference with SPR (surface plasmon resonance) to confirm binding kinetics (KD < 1 μM) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., NaV1.7, PDB: 6J8E). The trifluoroethoxy group occupies hydrophobic pockets, while the pyridin-3-amine forms hydrogen bonds with Asp/Glu residues .
  • Use QSAR models to predict substituent effects on IC₅₀ and selectivity ratios (e.g., NaV1.7/NaV1.5 > 100x) .

Q. What analytical methods are recommended for detecting trace impurities in bulk synthesis?

  • Methodology :

  • LC-MS (ESI+ mode) identifies nitro intermediates (m/z 237 [M+H]+) and dehalogenated byproducts.
  • ICP-MS quantifies residual palladium (<10 ppm) from hydrogenation catalysts .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride
Reactant of Route 2
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6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride

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